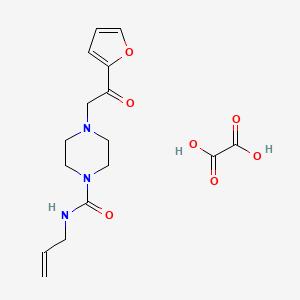

N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Description

Properties

IUPAC Name |

4-[2-(furan-2-yl)-2-oxoethyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3.C2H2O4/c1-2-5-15-14(19)17-8-6-16(7-9-17)11-12(18)13-4-3-10-20-13;3-1(4)2(5)6/h2-4,10H,1,5-9,11H2,(H,15,19);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQAOSWLPTZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate typically involves the following steps:

Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the furan-2-yl group: The furan-2-yl group is introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Allylation: The allyl group is added to the nitrogen atom of the piperazine ring through a nucleophilic substitution reaction using allyl bromide.

Oxalate formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Allyl bromide for nucleophilic substitution at the nitrogen atom.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally related to N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate exhibit significant anticancer properties. For instance, studies on derivatives of piperazine have shown their effectiveness as Smoothened (Smo) antagonists in targeting the Hedgehog signaling pathway, which is often aberrantly activated in various neoplasias . The incorporation of furan and oxoethyl functionalities may enhance the bioactivity of these compounds.

Neuroprotective Effects

Piperazine derivatives have been explored for their neuroprotective effects. The mechanism of action often involves modulation of neurotransmitter systems and reduction of oxidative stress, making them potential candidates for treating neurodegenerative diseases . The furan moiety is known for its ability to cross the blood-brain barrier, which could enhance the therapeutic profile of this compound.

Pharmacological Studies

Enzyme Inhibition

this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, autotaxin inhibitors have been studied for their role in reducing lysophosphatidic acid levels, which are implicated in fibrotic diseases . Modifications to the piperazine structure can lead to enhanced specificity and potency against these targets.

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests potential applications in treating mood disorders. Piperazine derivatives have been documented to exhibit antidepressant-like effects through various mechanisms, including serotonin receptor modulation . This opens avenues for further research into the psychotropic effects of this compound.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine Ring Conformation

The piperazine ring in N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is expected to adopt a chair conformation, as observed in closely related compounds such as N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (). This conformation stabilizes the molecule through reduced steric strain and facilitates hydrogen bonding, as seen in crystal structures where N–H⋯O interactions link molecules into chains .

Substituent Effects

- Allyl vs. Aryl Groups: The allyl substituent in the target compound contrasts with aryl groups in analogues like N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (), which features a pyrimidinyl group. The allyl group may enhance metabolic stability compared to bulkier aryl substituents .

- Furan-2-yl vs. Halogenated Phenyl : The furan-2-yl moiety introduces electron-rich aromaticity, differing from halogenated phenyl groups in derivatives like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (). Halogens (e.g., Cl, F) typically increase lipophilicity and bioavailability, whereas the furan ring may improve solubility due to its oxygen heteroatom .

- Oxalate Counterion : The oxalate salt distinguishes the target compound from neutral analogues like N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2, ). Salts often improve crystallinity and dissolution rates, critical for drug formulation .

Physicochemical Data

Biological Activity

N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with an allyl group and a furan moiety. Its chemical formula is CHNO·CHO, indicating the presence of both amide and oxalate functionalities.

Research indicates that compounds with similar structures often interact with various biological targets:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Piperazine derivatives have been shown to inhibit FAAH, an enzyme involved in the breakdown of endocannabinoids, which play crucial roles in pain modulation and inflammation . This inhibition could lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects.

- Antifungal Activity : Some piperazine derivatives exhibit significant antifungal properties. A study identified that certain carboxamide compounds demonstrated superior activity against fungal strains compared to established fungicides . The exact mechanism may involve disruption of fungal cell membrane integrity or interference with metabolic pathways.

- Herbicidal Properties : There is evidence that piperazine-containing compounds can act as herbicides, particularly against dicotyledonous plants. Their efficacy may be attributed to their ability to inhibit specific enzymes involved in plant growth .

Antinociceptive Effects

In a notable study, analogs of piperazine derivatives were tested for their antinociceptive effects in rodent models. The results indicated that these compounds could effectively reduce pain responses in models of acute and chronic pain, suggesting their potential utility in pain management therapies .

Antifungal Efficacy

A series of experiments evaluated the antifungal activity of this compound against various fungal pathogens. The compound exhibited IC50 values significantly lower than those of conventional antifungal agents, demonstrating its potential as a novel antifungal agent .

Study 1: FAAH Inhibition and Pain Relief

In a controlled study involving rats, administration of this compound resulted in a marked reduction in thermal hyperalgesia. The compound was shown to increase levels of anandamide in the brain, correlating with its analgesic effects .

Study 2: Antifungal Activity Assessment

A comparative analysis was conducted on the antifungal efficacy of this compound against Candida species. Results indicated that it outperformed traditional antifungals at lower concentrations, suggesting its potential for clinical applications in treating fungal infections .

Q & A

Q. How can researchers evaluate the compound’s interaction with cytochrome P450 enzymes to predict drug-drug interactions?

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC₅₀ values .

- Reaction Phenotyping : Incubate with recombinant CYP isoforms (1A2, 2D6, 3A4) to identify major metabolizing enzymes .

- In Silico Predictions : Apply tools like StarDrop or Schrodinger’s Metabolite Predictor to flag reactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.